Divinylmercury

199Hg NMR spectroscopy spin-lattice relaxation chemical shift anisotropy

Divinylmercury (C₄H₆Hg, MW 254.68 g/mol) is a symmetrical diorganomercury compound bearing two vinyl (-CH=CH₂) groups bonded to a central mercury atom in a linear C-Hg-C geometry. It is typically synthesized via reaction of mercury(II) halides with vinylmagnesium bromide (Grignard route) or via reductive disproportionation of vinylmercuric chlorides.

Molecular Formula C4H6Hg
Molecular Weight 254.68 g/mol
CAS No. 1119-20-6
Cat. No. B072599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinylmercury
CAS1119-20-6
Molecular FormulaC4H6Hg
Molecular Weight254.68 g/mol
Structural Identifiers
SMILESC=C[Hg]C=C
InChIInChI=1S/2C2H3.Hg/c2*1-2;/h2*1H,2H2;
InChIKeyZGWSAELGXZPMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Divinylmercury (CAS 1119-20-6): Organomercury Procurement & Selection Reference


Divinylmercury (C₄H₆Hg, MW 254.68 g/mol) is a symmetrical diorganomercury compound bearing two vinyl (-CH=CH₂) groups bonded to a central mercury atom in a linear C-Hg-C geometry [1]. It is typically synthesized via reaction of mercury(II) halides with vinylmagnesium bromide (Grignard route) or via reductive disproportionation of vinylmercuric chlorides [2]. The compound serves as a specialized reagent where the vinyl moiety enables unique transmetallation and photolytic reactivity not accessible with alkyl-substituted organomercurials such as dimethylmercury or diethylmercury [3].

Why Dimethylmercury Cannot Replace Divinylmercury: A Structural-Specificity Primer


Dialkylmercury compounds (dimethylmercury, diethylmercury) and divinylmercury belong to the same organomercury class and share the R₂Hg stoichiometry, yet their substitution is precluded by quantitative divergences in three properties: (i) the vinyl Hg-C bond exhibits distinct photolytic and thermal lability profiles compared to alkyl Hg-C bonds, (ii) the vinyl π-system enables UV absorption in the 200–250 nm band that is absent or weaker in alkyl analogs, and (iii) transmetallation with main-group halides (e.g., GeCl₄) proceeds efficiently with vinyl transfer whereas alkyl transfer is kinetically and thermodynamically disfavored for specific target products [1][2][3].

Divinylmercury vs. Comparators: Head-to-Head Quantitative Evidence for Scientific Selection


199Hg NMR Spin-Lattice Relaxation: Divinylmercury vs. Dimethylmercury (T₁ Comparison)

In neat liquid-phase 199Hg Fourier-transform NMR, divinylmercury exhibits a spin-lattice relaxation time (T₁) of 0.25 seconds, approximately 3.5-fold shorter than the 0.87 seconds measured for dimethylmercury under identical conditions [1]. This T₁ divergence reflects fundamentally different relaxation mechanisms: the vinyl π-system contribution to chemical shift anisotropy dominates divinylmercury relaxation, whereas spin-rotation contributes more substantially in dimethylmercury [1].

199Hg NMR spectroscopy spin-lattice relaxation chemical shift anisotropy organomercury characterization

Laser CVD Mercury Precursor Efficiency: Stoichiometric Hg:Te Deposition

In 248 nm KrF excimer laser-assisted chemical vapor deposition of HgTe films, divinylmercury achieves a 1:1 Hg:Te ratio in the deposited film from a ~1:1 gas-phase precursor ratio. In contrast, dimethylmercury requires a 27:1 gas-phase excess to yield only a 0.8:1 Hg:Te ratio in the film, indicating severe mercury incorporation inefficiency and non-stoichiometric deposition [1]. Additionally, films grown with divinylmercury at 165°C show no detectable carbon contamination by secondary ion mass spectrometry, whereas dimethylmercury-derived films exhibit carbon inclusion [1][2].

MOCVD HgCdTe epitaxy laser-assisted deposition mercury telluride infrared detector fabrication

Vinyl Radical Generation Kinetics: Divinylmercury VUV Flash Photolysis

Vacuum-ultraviolet (VUV) flash photolysis of divinylmercury at 1647.1 Å generates vinyl radicals (C₂H₃) with an absolute decay rate constant of 1.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at room temperature, measured by VUV absorption kinetic spectroscopy [1]. The combination-to-disproportionation rate constant ratio was determined as 4.7 (k_comb = 8.2 × 10⁻¹¹, k_disp = 1.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) via gas chromatographic product analysis [1]. Attempts to generate vinyl radicals by direct photolysis of acraldehyde proved unsuccessful, positioning divinylmercury as a uniquely clean photolytic vinyl radical source [2].

vinyl radical flash photolysis gas-phase kinetics radical recombination combustion chemistry

Pyrolysis Kinetics: Arrhenius Parameters for Homolytic Hg-C Bond Cleavage

The unimolecular pyrolysis of divinylmercury, (CH₂=CH)₂Hg → C₂H₃ + (CH₂=CH)Hg•, has been characterized over the temperature range 775–915 K, yielding the Arrhenius expression k(T) = 8.71 × 10¹¹ exp(-2.02 × 10⁵ J/mol / RT) s⁻¹ [1]. For comparison, the high-pressure limiting activation energy for dimethylmercury pyrolysis is 53.7 ± 0.5 kcal/mol (≈2.25 × 10⁵ J/mol), measured over 693–800 K [2]. The lower activation energy for divinylmercury (≈48.3 kcal/mol vs. ≈53.7 kcal/mol) is consistent with vinyl stabilization of the incipient radical, enabling radical generation at lower thermal thresholds.

pyrolysis kinetics bond dissociation energy vinyl radical thermochemistry gas-phase decomposition

Divinylmercury as a Transmetallating Agent for Group 14 Halides: GeCl₄ to Vinyltrichlorogermane

Heating a mixture of germanium tetrachloride (GeCl₄) with divinylmercury provides a convenient synthetic route to vinyltrichlorogermane, a precursor to polyvinylgermane [1]. This vinyl-transfer transmetallation exploits the weaker Hg-C(vinyl) bond relative to Hg-C(alkyl) bonds, and the reaction is not accessible using dimethylmercury or diethylmercury, which preferentially transfer methyl or ethyl groups yielding undesired alkylgermanes [1][2]. The vinyltrichlorogermane product (b.p. −3.5°C extrapolated) polymerizes to a white solid in daylight and serves as a precursor to organogermanium polymers with thermal stability >275°C [1].

transmetallation organogermanium synthesis vinyltrichlorogermane main-group organometallics

Reductive Disproportionation of Vinylmercuric Chlorides: High-Purity Divinylmercurial Synthesis

Vinylmercuric chlorides undergo reductive disproportionation with alkaline sodium stannite to produce symmetrical divinylmercurials in high yields, with optimized reaction conditions yielding functionally substituted divinylmercurials in pure form free from undesirable side products [1][2]. This route contrasts with methods using vinylboronic acids and vinylmercuric acetates, which produce mixtures of symmetrical and unsymmetrical divinylmercury compounds due to redistribution side reactions, thereby reducing the yield of the desired symmetrical product [2]. The sodium stannite method thus provides superior product purity for the symmetrical divinylmercurial scaffold.

reductive disproportionation vinylmercuric chloride alkaline sodium stannite functionally substituted organomercurials

Divinylmercury Application Scenarios: Where Quantitative Differentiation Drives Selection


Laser-Assisted MOCVD of HgTe and HgCdTe Infrared Detector Layers

In the fabrication of mercury telluride (HgTe) and mercury cadmium telluride (HgCdTe) thin films for infrared photodetectors, divinylmercury enables stoichiometric 1:1 Hg:Te deposition at 165°C substrate temperature using 248 nm KrF excimer laser excitation, with ~100% mercury precursor utilization efficiency and carbon-free films [1]. The incumbent dimethylmercury requires a 27-fold excess of mercury precursor and yields substoichiometric Hg₀.₈Te films with detectable carbon contamination, rendering divinylmercury the enabling precursor for low-temperature, high-quality epitaxy [1].

Room-Temperature Photolytic Vinyl Radical Source for Gas-Phase Kinetic Studies

Divinylmercury VUV flash photolysis at 1647.1 Å generates vinyl radicals (C₂H₃) at room temperature with well-characterized recombination kinetics (k_decay = 1.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹; k_comb/k_disp = 4.7), enabling direct time-resolved kinetic measurements of vinyl radical reactions relevant to combustion and atmospheric chemistry [1]. Alternative precursors either fail photolytically (acraldehyde) or require pyrolysis at >1000 K (phenylvinylsulfone), making divinylmercury the only validated room-temperature photolytic vinyl radical source for gas-phase spectroscopy [2].

Synthesis of Vinyl-Functionalized Group 14 Organometallic Precursors

Divinylmercury serves as a vinyl-transfer agent in the preparation of vinyltrichlorogermane from GeCl₄, a key precursor to polyvinylgermane polymers with thermal stability exceeding 275°C [1]. This transmetallation is structurally exclusive to vinylmercury reagents; dimethylmercury and diethylmercury cannot produce vinyl-functionalized germanes, making divinylmercury the mandatory selection for laboratories synthesizing vinyl-germanium or vinyl-tin compounds for materials science applications [1][2].

199Hg NMR Spectroscopic Reference and Relaxation Standard

Divinylmercury exhibits a 199Hg spin-lattice relaxation time (T₁) of 0.25 seconds (neat), 3.48-fold shorter than the 0.87 seconds of dimethylmercury, the historical 199Hg NMR reference standard [1]. This rapid relaxation, governed by chemical shift anisotropy from the vinyl π-system, makes divinylmercury a useful alternative relaxation standard for calibrating 199Hg NMR pulse sequences and for quantitative mercury speciation studies where shorter recycle delays improve throughput [1].

Quote Request

Request a Quote for Divinylmercury

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.